molecular formula C19H14O B015170 9-Phenyl-9-fluorenol CAS No. 25603-67-2

9-Phenyl-9-fluorenol

Cat. No. B015170
CAS RN: 25603-67-2
M. Wt: 258.3 g/mol
InChI Key: UJPHBDAPVWFPTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-Phenyl-9-fluorenol involves chemoselective procedures that allow for the introduction of the 9-phenyl-9-fluorenyl protecting group into amines, acids, alcohols, sulfonamides, amides, and thiols. These methods highlight the versatility and efficiency of synthesizing this compound, showcasing excellent yields and rapid procedures using specific reagents like 9-chloro-9-phenylfluorene for amines and alcohols protection (Soley & Taylor, 2019).

Molecular Structure Analysis

The molecular structure of 9-Phenyl-9-fluorenol is characterized by its semi-rigid nature and the various packing modes dictated by the 9-substituents. X-ray crystal structures have revealed that despite the compounds' similarities, their packing modes differ significantly. For instance, the 9-methylfluoren-9-ol forms H-bonded tetramers, while the 9-phenyl derivative forms H-bonded dimers, indicating a significant influence of substituent size on the crystal packing and hydrogen bonding patterns (Csöregh, Czugler, & Weber, 1993).

Chemical Reactions and Properties

9-Phenyl-9-fluorenol participates in various chemical reactions, highlighting its reactivity and functional versatility. An example includes its reaction with thionyl chloride, leading to unexpected products due to its unique structure and reactivity patterns. Such reactions underscore the compound's potential for diverse chemical manipulations and its role in synthesizing novel compounds (Robinson, Hou, & Meyers, 1998).

Physical Properties Analysis

The study of 9-Phenyl-9-fluorenol's physical properties, such as its crystallographic symmetry and packing coefficients, provides insight into its solid-state characteristics. The compound's ability to form different hydrogen-bonded structures and its low packing coefficient in some derivatives highlight the impact of the 9-substituents on its physical properties, contributing to a deeper understanding of its solid-state behavior and potential applications (Csöregh, Czugler, & Weber, 1993).

Chemical Properties Analysis

9-Phenyl-9-fluorenol's chemical properties, including its reactivity towards different chemical groups and its role as a protecting group for amines and alcohols, are central to its applications in synthetic chemistry. The mild, rapid, and chemoselective procedures for introducing the 9-phenyl-9-fluorenyl group underscore its utility in protecting sensitive functional groups during complex synthetic routes, showcasing its importance in the development of novel organic compounds (Soley & Taylor, 2019).

Scientific Research Applications

  • Pharmaceutical and Nutraceutical Applications : 9-Phenyl-9-fluorenyl protecting group can be rapidly introduced into amino acids, acids, alcohols, sulfonamides, amides, and thiols, showing potential applications in pharmaceuticals and nutraceuticals (Soley & Taylor, 2019).

  • Biological Oxygenation Processes : [9-14C]fluorene hydroperoxide might serve as an intermediate in the hydroxylation of [9-14C]fluorene by rat liver homogenate, indicating a role in biological oxygenation processes (Chen & Lin, 1969).

  • Photoelectric Properties : Derivatives like 9-(4-anilino)-9-phenyl-fluorene exhibit promising photoelectric properties, with absorption peaks in dichloromethane solution (Zhao et al., 2016).

  • Molecular and Network Structures : The substitution of a phenyl for a pyridyl in 9-pyridyl-9-fluorenol affects intra- and intermolecular hydrogen bonds and the formation of helical and linear strands (Hosseinzadeh et al., 2009).

  • Single-Molecule Dynamics : A single-molecule approach enables probing of stochastic fluctuations in chemical reactions, useful for investigations in reaction chemistry, single-molecule dynamics, and biophysics (Gu et al., 2018).

  • Environmental Impact : Pseudomonas sp. strain F274 utilizes a novel pathway to degrade fluorene, resulting in major metabolites, beneficial for ecosystems and pollution reduction (Grifoll, Selifonov & Chapman, 1994).

Safety And Hazards

The safety data sheet for 9-Phenyl-9-fluorenol suggests avoiding contact with skin and eyes, avoiding breathing vapors or mists, and not ingesting the compound56. If swallowed, immediate medical assistance should be sought5.


properties

IUPAC Name

9-phenylfluoren-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPHBDAPVWFPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180283
Record name 9-Phenyl-9-fluorenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Phenyl-9-fluorenol

CAS RN

25603-67-2
Record name 9-Phenyl-9-fluorenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025603672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25603-67-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Phenyl-9-fluorenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
X XXXXX, AH Winter - chem.iastate.edu
… ABSTRACT: The goal of this research is to photosolvolyze 9phenyl-9-fluorenol derivatives 2a-f. The synthesis of these compounds will start with 9-fluorenone and will be made through …
Number of citations: 0 www.chem.iastate.edu
CD HURD, JD MOLD - The Journal of Organic Chemistry, 1948 - ACS Publications
Saponification of this estergave rise to 2-fluorenylcyclohexanone, which was hy-drogenated catalytically to 2-fluorenylcyclohexanol. The sodium reduction of this ketone was less …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
MG Ettlinger - Journal of the American Chemical Society, 1954 - ACS Publications
… 9-Phenyl-9-fluorenol is weakly basic,29 and the dissociation constant of 9-chloro9-phenylfluorene in sulfur dioxide is slightly larger than one …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk
CA Stout - 1962 - search.proquest.com
… The position of the raethoxy substituents in 3>6-dimethoxy-9phenyl-9-fluorenol allows the … In the case of 3,6-dimethol-9-phenyl-9-fluorenol, both the hyperconjugative resonance and …
R Hosseinzadeh, Z Lasemi, W Seichter, E Weber - CrystEngComm, 2009 - pubs.rsc.org
In order to find out the consequences of a phenyl for pyridyl exchange on the crystalline packing behaviour of the parent compound 9-phenyl-9-fluorenol, three analogous 9-pyridyl …
Number of citations: 7 0-pubs-rsc-org.brum.beds.ac.uk
Q Feng, Y Qian, H Wang, W Hou… - Advanced Optical …, 2022 - Wiley Online Library
… PFDMAC-TRZ and DPFDMAC-TRZ are designed and synthesized through Friedel-Crafts arylmethylation of their parent TADF molecule DMAC-TRZ with 9-phenyl-9-fluorenol. The 9-…
T Redzimski, JR Heldt - Journal of molecular structure, 2005 - Elsevier
… of bichromphoric compounds: 9-phenyl-9-fluorenol and 2-… Accordingly the 9-phenyl-9-fluorenol (further referred to as I) … the existence of isomers of 9-phenyl-9-fluorenol as it was …
C Gu, C Hu, Y Wei, D Lin, C Jia, M Li, D Su, J Guan… - Nano Letters, 2018 - ACS Publications
… (30) By real-time monitoring SMJs with a 9-phenyl-9-fluorenol center, we found that the conductance of SMJs was faithfully synchronous to the chemical reaction, through which we …
Number of citations: 48 0-pubs-acs-org.brum.beds.ac.uk
PI Shih, CH Chien, FI Wu… - Advanced Functional …, 2007 - Wiley Online Library
… of triphenylamine (TPA) with 3 equivalents of 9-phenyl-9-fluorenol in 1,4-dioxane solution in … This reaction proceeded smoothly through protonation of 9-phenyl-9-fluorenol, generating a …
R Hosseinzadeh, Z Lasemi, W Seichter, E Weber - CrystEngComm, 2009 - hero.epa.gov
… In order to find out the consequences of a phenyl for pyridyl exchange on the crystalline packing behaviour of the parent compound 9-phenyl-9-fluorenol, three analogous 9-pyridyl …
Number of citations: 7 hero.epa.gov

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